molecular formula C9H10N4O4S B1458986 Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate CAS No. 1395493-33-0

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate

Cat. No.: B1458986
CAS No.: 1395493-33-0
M. Wt: 270.27 g/mol
InChI Key: GHPOKHBQTJQLBX-UHFFFAOYSA-N
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Description

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate is a synthetic organic compound characterized by a pyridine ring substituted with a nitro group at the 5-position, linked to a carbothioylcarbamate moiety via an amino bridge. This compound belongs to a class of thiocarbamates, which are known for their diverse biological activities, including enzyme inhibition and antimicrobial effects. While its exact therapeutic applications remain under investigation, structural analogs of this compound have shown promise in targeting enzymes involved in nucleic acid metabolism or oxidative stress pathways .

Properties

IUPAC Name

ethyl N-[(5-nitropyridin-2-yl)carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4S/c1-2-17-9(14)12-8(18)11-7-4-3-6(5-10-7)13(15)16/h3-5H,2H2,1H3,(H2,10,11,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPOKHBQTJQLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148037
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-33-0
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate generally involves two key stages:

Preparation of 5-Nitro-2-Aminopyridine Intermediate

This intermediate is critical as the nitro group at the 5-position and the amino functionality at the 2-position define the core reactivity for subsequent steps.

Nitration of 2-Aminopyridine

A highly efficient and scalable method for preparing 5-nitro-2-aminopyridine involves controlled nitration of 2-aminopyridine using mixed acid conditions (concentrated nitric acid and sulfuric acid) under microreactor technology, as described in CN104447522A patent. The process steps include:

  • Step S1: Dissolve 2-aminopyridine in an organic solvent such as methylene dichloride and ethylene dichloride (1:1 ratio), maintaining a concentration around 2 mol/L.
  • Step S2: Prepare nitrating mixture by slow addition of concentrated nitric acid into sulfuric acid under controlled temperature.
  • Step S3: Using two pumps, simultaneously feed the 2-aminopyridine solution and nitrating mixture into a microreactor maintained at 20–60 °C under atmospheric pressure for rapid nitration (residence time ~35 seconds).
  • Separation and Purification: The reaction mixture is quenched, neutralized, and the product is isolated by filtration and recrystallization, yielding 5-nitro-2-aminopyridine as a yellow solid with an approximate yield of 54.3%.
Parameter Details
2-Aminopyridine amount 100–300 g
Organic solvent volume 200–900 mL (e.g., methylene dichloride/ethylene dichloride)
Nitrating agent Concentrated nitric acid + sulfuric acid
Reaction temperature 20–60 °C
Reaction time ~35 seconds (microreactor)
Yield ~54.3%

This method is notable for its safety, environmental friendliness, and efficiency compared to traditional batch nitration.

Formation of this compound

After obtaining 5-nitro-2-aminopyridine, the next step is the synthesis of the carbothioylcarbamate derivative. Although direct literature on this exact compound is limited, analogous preparation methods for ethyl [(5-chloro-2-pyridinyl)amino]carbothioylcarbamate and related derivatives provide insight into the synthetic approach.

Reaction with Carbamoyl and Thiocarbonyl Reagents

The general approach involves:

  • Step 1: Reaction of 5-nitro-2-aminopyridine with ethyl chloroformate or ethyl isothiocyanate derivatives to introduce the carbamate and thiocarbonyl functionalities.
  • Step 2: Formation of the carbothioylcarbamate linkage via nucleophilic attack of the amino group on the thiocarbonyl reagent.
  • Step 3: Purification by chromatographic techniques such as flash column chromatography or recrystallization.

This approach is supported by patent WO2019158550A1, which describes preparation methods for ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate derivatives, structurally related to the target compound, using controlled reaction conditions and purification protocols.

Analytical and Purification Techniques

  • Chromatography: High-performance liquid chromatography (HPLC) is employed to assess purity, using variable wavelength detectors and thermostatted columns to ensure product consistency.
  • Recrystallization: Commonly used to obtain the final compound in pure solid form.
  • Spectroscopic Characterization: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Nitration of 2-aminopyridine 2-Aminopyridine, HNO3, H2SO4, microreactor, 20–60 °C Microreactor nitration, rapid, safe, yield ~54%
Carbamate formation 5-Nitro-2-aminopyridine, ethyl chloroformate or isothiocyanate derivatives Nucleophilic substitution, requires purification
Purification Column chromatography, recrystallization Ensures high purity for research or application

Research Findings and Practical Considerations

  • The microreactor nitration method significantly reduces reaction time and improves safety by minimizing hazardous acid handling and exothermic risks.
  • The use of mixed solvents (e.g., methylene dichloride and ethylene dichloride) enhances solubility and reaction control.
  • The subsequent carbothioylcarbamate formation requires careful stoichiometric control and purification to avoid side products.
  • Analytical methods such as HPLC and NMR are essential for confirming product identity and purity before further use.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, aryl halides, and appropriate bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate.

    Substitution: Formation of various alkyl or aryl derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The comparison focuses on structural analogs and compounds with overlapping biological targets, emphasizing differences in molecular features, mechanisms, and efficacy.

Structural Comparison
Compound Name Key Structural Features Functional Groups Impacting Activity
Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate Pyridine ring (5-nitro), carbothioylcarbamate, ethyl ester Nitro (electron-withdrawing), thiocarbamate (sulfur-mediated binding)
TAS-103 (from ) Indenoquinolinone core, dimethylaminoethylamino side chain Hydroxyquinoline (DNA intercalation), tertiary amine (solubility)

Analysis :

  • In contrast, TAS-103’s indenoquinolinone core facilitates DNA intercalation, a mechanism critical for its topoisomerase inhibition .
  • The thiocarbamate group in the target compound could confer resistance to enzymatic hydrolysis compared to oxycarbamates, improving metabolic stability.

Key Findings :

  • TAS-103’s dual topoisomerase inhibition is well-documented, with apoptosis linked to persistent DNA strand breaks. Its dimethylaminoethylamino side chain enhances cellular uptake .
  • The target compound’s nitro and thiocarbamate groups suggest a divergent mechanism, possibly involving redox cycling (nitro group) or covalent modification of cysteine residues (thiocarbamate).
Physicochemical Properties
Property This compound TAS-103
Molecular Weight ~295 g/mol ~457 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (hydrophilic)
Aqueous Solubility Low (ethyl ester) High (ionizable amine)

Implications :

  • The target compound’s lower solubility may limit bioavailability, necessitating prodrug strategies or formulation optimization.
  • TAS-103’s ionizable amine group improves solubility, supporting intravenous administration in preclinical studies .

Biological Activity

Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate is a chemical compound with the molecular formula C9H10N4O4S and a molecular weight of 270.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The presence of the nitro group in its structure is believed to enhance its biological efficacy.

Chemical Structure and Properties

The structural complexity of this compound includes:

  • A pyridine ring substituted with a nitro group .
  • An amino group .
  • A carbothioyl carbamate moiety .

This unique combination of functional groups contributes to its reactivity and potential biological activity.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of various biochemical pathways, potentially resulting in antibacterial or antifungal effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group enhances its ability to interact with microbial enzymes, leading to inhibition of growth in various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Candida albicans64 µg/mLModerate

Case Studies

  • Study on Bacterial Inhibition : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, showing a significant reduction in colony-forming units (CFUs) at concentrations as low as 16 µg/mL .
  • Antifungal Activity Assessment : In another investigation, the compound was tested against Candida albicans, revealing an MIC of 64 µg/mL. This suggests potential utility in treating fungal infections, although further studies are necessary to elucidate the full range of its antifungal properties .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound. Research has shown that modifications to the amino and carbothioyl groups can significantly influence its antimicrobial activity .

Synthesis Methods

The synthesis typically involves:

  • Reaction between 5-nitro-2-aminopyridine and ethyl isothiocyanate under controlled conditions.
  • Use of solvents and reagents optimized for yield and purity.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds like Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate, which lacks the nitro group and thus exhibits reduced biological activity .

Compound Name Key Features Biological Activity
This compoundNitro group enhances activityHigh antimicrobial activity
Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamateLacks nitro groupReduced activity

Q & A

Basic: What synthetic routes are recommended for synthesizing Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridine core. A common approach includes:

  • Step 1: Nitration of 2-aminopyridine derivatives to introduce the nitro group at the 5-position .
  • Step 2: Carbothioylcarbamate formation via reaction with thiocarbamoyl chloride or isothiocyanate derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 3: Ethylation using ethyl chloroformate or similar reagents in anhydrous solvents (e.g., THF) .
    Optimization: Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for nucleophilic substitutions). Monitor purity via HPLC and confirm intermediates with NMR .

Basic: How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • NMR: ¹H and ¹³C NMR to verify the presence of the ethyl carbamate group (δ ~4.2 ppm for CH₂, δ ~14 ppm for CH₃) and nitro-pyridinyl signals (δ ~8.5–9.0 ppm) .
  • IR: Confirm carbothioyl (C=S stretch at ~1250 cm⁻¹) and nitro (N–O stretch at ~1520 cm⁻¹) groups .
  • HRMS: Validate molecular weight (calculated for C₉H₁₁N₅O₃S: 277.06 g/mol) with <2 ppm error .

Intermediate: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ATPase-Glo™ for kinase activity) .
  • Antimicrobial Activity: Perform MIC assays against Gram-positive/negative bacteria (e.g., Bacillus cereus) using broth microdilution .
  • Cellular Uptake: Use fluorescent tagging (e.g., FITC conjugation) and flow cytometry to assess permeability in cancer cell lines (e.g., HeLa) .

Advanced: How do structural modifications (e.g., nitro group position) influence bioactivity in pyridine derivatives?

  • Nitro Group Impact: The 5-nitro substituent enhances electron-withdrawing effects, increasing electrophilicity and binding to cysteine residues in target enzymes . Compare with 3-nitro analogs (lower activity due to steric hindrance) .
  • Carbothioyl vs. Carbamate: Carbothioyl groups improve thiol-mediated binding (e.g., IC₅₀ values 2–5 μM in kinase assays) compared to oxygen analogs (IC₅₀ >10 μM) .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Assay Standardization: Control variables like pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and reducing agents (e.g., DTT) that may alter redox-sensitive nitro groups .
  • Meta-Analysis: Cross-reference data from PubChem, ChemIDplus, and peer-reviewed studies to identify outliers .
  • Computational Validation: Use molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ trends .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking: Use crystal structures from PDB (e.g., 1YM for kinase targets) to model binding .
  • QSAR Modeling: Train models on pyridine derivatives with reported IC₅₀ values to correlate substituents (e.g., nitro, carbothioyl) with activity .
  • MD Simulations: Simulate ligand-receptor stability over 100 ns (GROMACS) to assess binding kinetics .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

  • pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Nitro groups are stable at pH 4–7 but hydrolyze under strong acidic/basic conditions .
  • Thermal Stability: Use DSC/TGA to determine decomposition temperatures (>150°C typical for carbamates) .
  • Light Sensitivity: Store in amber vials; UV-Vis spectroscopy detects nitro group photodegradation (λmax ~320 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate
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Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate

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